molecular formula C5H11ClFNO B3060173 (3S,4S)-3-Fluorooxan-4-amine hydrochloride CAS No. 1895912-87-4

(3S,4S)-3-Fluorooxan-4-amine hydrochloride

Cat. No. B3060173
CAS RN: 1895912-87-4
M. Wt: 155.60
InChI Key: JYZWPWDEIMDHFF-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3S,4S)-3-Fluorooxan-4-amine hydrochloride” is a chemical compound. The (3S,4S) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms. The “3-Fluorooxan-4-amine” part refers to the presence of a fluorine atom and an amine group in the oxane ring .


Synthesis Analysis

The synthesis of similar compounds often involves methods such as nucleophilic substitution or addition reactions . The exact method would depend on the starting materials and the specific structure of the target molecule.


Molecular Structure Analysis

The molecular structure of a compound like “(3S,4S)-3-Fluorooxan-4-amine hydrochloride” would be determined by the arrangement of its atoms and the bonds between them. The (3S,4S) notation indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image .


Chemical Reactions Analysis

The chemical reactions involving a compound like “(3S,4S)-3-Fluorooxan-4-amine hydrochloride” would depend on its functional groups. The presence of the amine group suggests that it could participate in reactions such as acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(3S,4S)-3-Fluorooxan-4-amine hydrochloride” would depend on its structure. These might include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthetic Methodologies

  • Asymmetric Synthesis : A study by Cresswell et al. (2011) presented a method for the ring-opening hydrofluorination of 2,3- and 3,4-epoxy amines to produce stereodefined amino fluorohydrins, showcasing the potential for asymmetric synthesis applications, including compounds like (S,S)-3-deoxy-3-fluorosafingol Cresswell et al., 2011.

Crystal Engineering

  • Cocrystal Formation : Childs et al. (2004) explored the crystal engineering approach to form cocrystals of amine hydrochlorides with organic acids, highlighting the potential for creating novel solid forms with altered physical properties Childs et al., 2004.

Targeted Protein Degradation

  • Stereoselective Recognition : Testa et al. (2018) investigated the synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase of 3-fluoro-4-hydroxyprolines, providing insights into their use for targeted protein degradation Testa et al., 2018.

Analytical and Environmental Applications

  • Solubility Analysis : The solubility of fluoxetine hydrochloride in supercritical carbon dioxide was analyzed by Hezave et al. (2013), which could inform the processing of similar compounds Hezave et al., 2013.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it were a drug, the mechanism of action might involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with a compound like “(3S,4S)-3-Fluorooxan-4-amine hydrochloride” would depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

(3S,4S)-3-fluorooxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZWPWDEIMDHFF-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@H]1N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-3-Fluorooxan-4-amine hydrochloride

CAS RN

1895912-87-4
Record name 2H-Pyran-4-amine, 3-fluorotetrahydro-, hydrochloride (1:1), (3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1895912-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-3-Fluorooxan-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3S,4S)-3-Fluorooxan-4-amine hydrochloride
Reactant of Route 3
(3S,4S)-3-Fluorooxan-4-amine hydrochloride
Reactant of Route 4
(3S,4S)-3-Fluorooxan-4-amine hydrochloride
Reactant of Route 5
(3S,4S)-3-Fluorooxan-4-amine hydrochloride
Reactant of Route 6
(3S,4S)-3-Fluorooxan-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.